molecular formula C17H21FN2OS B2359526 cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851864-73-8

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2359526
CAS No.: 851864-73-8
M. Wt: 320.43
InChI Key: SUEKLNWJVKEFGF-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core modified with a 3-fluorobenzylthio group at position 2 and a cyclohexylmethanone moiety at position 1.

Properties

IUPAC Name

cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKLNWJVKEFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl and cyclohexyl groups. Common reagents used in these reactions include cyclohexanone, 3-fluorobenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altering cellular signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (Target) Cyclohexyl (methanone), 3-fluorobenzylthio (imidazole) C₁₈H₂₀FN₂OS ~337.43* High lipophilicity (cyclohexyl group); potential CNS activity due to fluorinated aryl
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 5-Bromo-2-furyl (methanone), 3-fluorobenzylthio (imidazole) C₁₅H₁₂BrFN₂O₂S 383.235 Enhanced electrophilicity (bromo-furyl); possible halogen bonding interactions
(4-Ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Ethoxyphenyl (methanone), 3-fluorobenzylthio (imidazole) C₁₉H₂₀FN₂O₂S ~383.44* Improved solubility (ethoxy group); reduced metabolic oxidation
2-(Trifluoromethylphenyl)-4,5-diphenyl-1H-imidazole Trifluoromethylphenyl (imidazole), diphenyl (imidazole) C₂₂H₁₅F₃N₂ 364.36 High metabolic stability (CF₃ group); rigid planar structure

*Calculated based on analogous compounds.

Key Findings:

Impact of Methanone Substituents: The cyclohexyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to the 4-ethoxyphenyl analog (improved solubility but reduced CNS targeting) .

Role of Fluorine and Sulfur :

  • The 3-fluorobenzylthio group is conserved across multiple analogs, suggesting its critical role in hydrogen bonding and hydrophobic interactions. Fluorine’s electronegativity enhances binding precision, while the thioether linkage may resist oxidative degradation compared to ethers .

Synthetic Flexibility: Substitutions at the methanone position (e.g., cyclohexyl, bromo-furyl) are achievable via modular synthesis routes, as demonstrated by the use of sodium metabisulfite and aldehydes in DMF .

Research Implications and Limitations

Biological Activity

Cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : The dihydroimidazole ring is synthesized through the condensation of appropriate precursors, often involving cyclohexanone and thiourea.
  • Introduction of the 3-Fluorobenzyl Group : This step generally utilizes 3-fluorobenzyl chloride in the presence of a base to facilitate the thioether formation.
  • Final Coupling Reaction : The final product is obtained by coupling the cyclohexyl group with the previously formed intermediates under specific conditions, often using catalysts like palladium.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block substrate access and alter metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing signaling cascades within cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae40 µg/mL

These findings suggest that the compound has potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects:

  • IC50 Value : The compound exhibited an IC50 value of approximately 225 µM against MCF-7 cells.
  • Mechanism of Action : It was observed to induce apoptosis in treated cells, leading to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cell death .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have reported that it effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL. Compared to dexamethasone, it exhibited comparable or superior efficacy in reducing inflammation markers .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing various thiourea derivatives, this compound was found to have a significant inhibition zone against E. faecalis, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

A study focusing on breast cancer cell lines revealed that treatment with this compound led to cell cycle arrest at the S phase and increased apoptotic markers. This suggests its potential utility in cancer therapy by targeting cellular proliferation pathways .

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